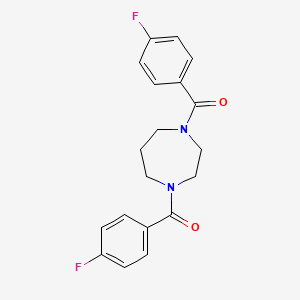

1,4-bis(4-fluorobenzoyl)-1,4-diazepane

Description

1,4-Bis(4-fluorobenzoyl)-1,4-diazepane is a diazepane derivative featuring two 4-fluorobenzoyl groups symmetrically attached to the nitrogen atoms of the seven-membered 1,4-diazepane ring. Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in analogous compounds like 1-(2-fluorobenzoyl)-1,4-diazepane, which is prepared via benzoylation of the diazepane ring .

Properties

IUPAC Name |

[4-(4-fluorobenzoyl)-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N2O2/c20-16-6-2-14(3-7-16)18(24)22-10-1-11-23(13-12-22)19(25)15-4-8-17(21)9-5-15/h2-9H,1,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCSFYOXNYWAMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-bis(4-fluorobenzoyl)-1,4-diazepane can be synthesized through a multi-step process. One common method involves the reaction of terephthaloyl chloride with fluorobenzene in the presence of aluminum chloride or aluminum bromide as a catalyst. The reaction is typically carried out at temperatures ranging from 25°C to 68°C . The resulting intermediate is then reacted with 1,4-diazepane to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process involves careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,4-bis(4-fluorobenzoyl)-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1,4-bis(4-fluorobenzoyl)-1,4-diazepane has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of high-performance polymers and materials.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of 1,4-bis(4-fluorobenzoyl)-1,4-diazepane involves its interaction with specific molecular targets. The compound can generate reactive oxygen species, which may contribute to its anticancer activity by inducing oxidative stress in cancer cells . Additionally, it can activate nucleophilic protons on the benzene ring, leading to various downstream effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1,4-Diazepane Derivatives

Key Observations:

Substituent Impact on Activity :

- Antiviral Activity : C15’s pyridinyl groups confer specificity against respiratory syncytial virus (RSV), while fluorinated analogs (e.g., this compound) may target different viral pathways due to stronger electronegativity .

- Antimicrobial and Antifungal Effects : Sulfonyl-containing derivatives (e.g., 1,4-bis[(4-methylphenyl)sulfonyl]-1,4-diazepane) exhibit broad-spectrum fungicidal activity, likely due to enhanced electrophilicity and membrane interaction .

- Bulky substituents (e.g., chlorophenyl-phenylmethyl in antimalarial analogs) may enhance lipophilicity, aiding penetration into parasitic cells .

Antiviral Activity :

Antimicrobial and Antifungal Activity :

Antimalarial Activity :

- Chlorophenyl-substituted derivatives (e.g., 1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane) likely inhibit heme detoxification in Plasmodium parasites, a mechanism shared with chloroquine .

Physicochemical Properties

Table 2: Physicochemical Comparison

- Fluorine’s Role : Fluorinated compounds exhibit higher melting points and metabolic stability due to strong C-F bonds, making them suitable for prolonged therapeutic action .

- Solubility Challenges : Diazepane derivatives with hydrophobic substituents (e.g., benzyl groups) may require formulation aids for aqueous solubility .

Biological Activity

1,4-bis(4-fluorobenzoyl)-1,4-diazepane is a synthetic compound that has garnered attention for its potential biological activity. This compound features a diazepane ring structure with fluorinated benzoyl substituents, which may influence its pharmacological properties. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These interactions can lead to modulation of enzyme activities and receptor signaling pathways. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Interaction : It could bind to neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:

- Antipsychotic Activity : Some studies suggest that related diazepane derivatives demonstrate antipsychotic properties by modulating dopaminergic pathways .

- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.

- Antitumor Activity : Investigations into related compounds have revealed cytotoxic effects on various cancer cell lines, indicating a possible role in cancer therapy.

Case Studies

- Antipsychotic Profile : A study examined the effects of a diazepane derivative on behavioral models predictive of antipsychotic efficacy. The results highlighted a favorable separation between doses that inhibited undesirable side effects and those effective in reducing psychotic symptoms .

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of similar compounds on cancer cell lines. Results indicated significant cell death at certain concentrations, suggesting potential therapeutic applications in oncology.

Data Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antipsychotic | Modulation of dopaminergic pathways | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Antitumor | Cytotoxic effects on cancer cell lines |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multiple steps that can influence its biological activity. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties. Variations in substituents on the benzoyl rings can significantly impact the compound's efficacy and specificity toward biological targets.

Future Directions

Further research is needed to elucidate the precise mechanisms by which this compound exerts its biological effects. Potential areas for exploration include:

- In vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.

- Target Identification : Investigating specific molecular targets to better understand the compound's action.

- Combination Therapies : Exploring synergies with other therapeutic agents to enhance efficacy and reduce side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.